molecular formula C18H18N4OS B11012803 N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B11012803
M. Wt: 338.4 g/mol
InChI Key: MZNWYZUNGTVXDI-UHFFFAOYSA-N
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Description

N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound featuring a thiazole ring and a pyrazole ring. Thiazole rings are known for their aromaticity and biological activity, making them a significant scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multi-step reactions. One common approach is the condensation of a thiazole derivative with a benzyl halide, followed by cyclization with a pyrazole precursor under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to bind to active sites, inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its combination of a thiazole ring and a pyrazole ring, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

N-[[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C18H18N4OS/c1-11-10-24-18(20-11)13-5-2-4-12(8-13)9-19-17(23)16-14-6-3-7-15(14)21-22-16/h2,4-5,8,10H,3,6-7,9H2,1H3,(H,19,23)(H,21,22)

InChI Key

MZNWYZUNGTVXDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=CC=CC(=C2)CNC(=O)C3=NNC4=C3CCC4

Origin of Product

United States

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